3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride

Description

Chemical Identity and Nomenclature

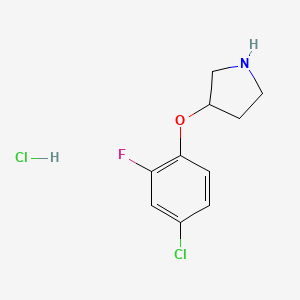

This compound exists in two primary forms: the free base and the hydrochloride salt, each possessing distinct chemical identifiers and molecular characteristics. The free base compound, designated by Chemical Abstracts Service number 946727-20-4, carries the molecular formula C₁₀H₁₁ClFNO with a molecular weight of 215.65 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(4-chloro-2-fluorophenoxy)pyrrolidine, reflecting its structural composition comprising a pyrrolidine ring substituted at the third position with a phenoxy group bearing chlorine at the para position and fluorine at the ortho position relative to the ether linkage.

The hydrochloride salt form, which represents the more commonly utilized derivative in research applications, possesses the Chemical Abstracts Service number 1354543-92-2 and exhibits the molecular formula C₁₀H₁₂Cl₂FNO. This salt formation increases the molecular weight to 252.11 grams per mole through the incorporation of the hydrochloride moiety. The International Union of Pure and Applied Chemistry designation for the salt form is 3-(4-chloro-2-fluorophenoxy)pyrrolidine;hydrochloride, emphasizing the ionic nature of the compound through the semicolon notation separating the organic base from its inorganic salt component.

The compound's structural framework can be characterized by its Simplified Molecular Input Line Entry System notation: C1CNCC1OC2=C(C=C(C=C2)Cl)F.Cl, which provides a standardized method for representing the molecular connectivity and stereochemical relationships. This notation reveals the pyrrolidine ring's five-membered saturated nitrogen heterocycle connected through an oxygen atom to a benzene ring bearing halogen substituents at specific positions.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 946727-20-4 | 1354543-92-2 |

| Molecular Formula | C₁₀H₁₁ClFNO | C₁₀H₁₂Cl₂FNO |

| Molecular Weight | 215.65 g/mol | 252.11 g/mol |

| International Union of Pure and Applied Chemistry Name | 3-(4-chloro-2-fluorophenoxy)pyrrolidine | 3-(4-chloro-2-fluorophenoxy)pyrrolidine;hydrochloride |

Historical Development and Discovery

The historical trajectory of this compound emerges from the broader evolution of pyrrolidine chemistry, which has experienced significant development since the early 21st century. Research into pyrrolidine derivatives has been driven by their demonstrated versatility in pharmaceutical applications, particularly in the development of compounds targeting neurological disorders, metabolic diseases, and infectious diseases. The specific compound under investigation represents part of a systematic exploration of halogenated phenoxypyrrolidine derivatives that began gaining prominence in medicinal chemistry research during the 2000s.

The development of fluorinated and chlorinated pyrrolidine derivatives has been particularly influenced by the pharmaceutical industry's recognition of halogen substitution as a powerful tool for modulating biological activity, improving pharmacokinetic properties, and enhancing metabolic stability. The incorporation of both chlorine and fluorine atoms into the phenoxy substituent of pyrrolidine reflects advanced synthetic strategies aimed at optimizing compound properties for specific biological targets.

Patent literature reveals that compounds structurally related to this compound have been explored in the context of developing novel therapeutic agents. These investigations have focused particularly on the utility of substituted pyrrolidine derivatives in creating compounds with enhanced selectivity and efficacy profiles compared to their unsubstituted counterparts. The systematic exploration of halogenated phenoxypyrrolidine derivatives has been documented across multiple research initiatives, indicating sustained scientific interest in this chemical class.

Position Within Pyrrolidine Derivatives Research

This compound occupies a significant position within the contemporary landscape of pyrrolidine derivatives research, representing a convergence of several important trends in modern medicinal chemistry. The compound exemplifies the strategic incorporation of halogen substituents to achieve desired pharmacological properties, a principle that has become fundamental to drug discovery efforts targeting various therapeutic areas.

Recent comprehensive reviews of pyrrolidine core skeletons in pharmacology have highlighted the remarkable diversity of biological activities exhibited by compounds containing the pyrrolidine ring system. These activities encompass enzyme inhibition, receptor modulation, and antimicrobial effects, demonstrating the versatility of the pyrrolidine scaffold in drug development. The specific structural features of this compound, particularly its halogenated phenoxy substituent, align with current research directions focused on optimizing compound selectivity and potency.

The compound's relevance extends to multiple research domains within pyrrolidine chemistry. Studies on pyrrolidine derivatives have demonstrated their utility as cholinesterase inhibitors, with specific emphasis on compounds bearing halogenated aromatic substituents. Research has shown that pyrrolidine-based compounds carrying various aromatic substitution patterns can achieve remarkable potency against acetylcholinesterase and butyrylcholinesterase enzymes, with some derivatives achieving inhibition constants in the nanomolar range.

Contemporary research into pyrrolidine derivatives has also revealed their potential as carbonic anhydrase inhibitors, antimicrobial agents, and compounds with anti-inflammatory properties. The structural framework present in this compound, featuring both electron-withdrawing halogen substituents and the phenoxy linkage, provides a foundation for potential biological activity across these diverse therapeutic areas.

| Research Domain | Relevant Pyrrolidine Derivatives | Key Findings |

|---|---|---|

| Cholinesterase Inhibition | Halogenated phenyl-substituted compounds | Inhibition constants in nanomolar range |

| Carbonic Anhydrase Inhibition | Benzenesulfonamide derivatives | Enhanced selectivity compared to reference compounds |

| Antimicrobial Activity | Thiazole-coupled derivatives | Significant activity against gram-positive bacteria |

| Anti-inflammatory Effects | Phenoxy-substituted derivatives | Reduced inflammatory markers in cellular models |

Properties

IUPAC Name |

3-(4-chloro-2-fluorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOPGFZHNQOCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-chloro-2-fluorophenol with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can participate in oxidation-reduction reactions, where the oxidation state of the compound is altered.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Research indicates that compounds similar to 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride may serve as effective pain management agents. A study on sodium channel blockers demonstrated that structural analogs can provide superior control over neuropathic pain while minimizing central nervous system side effects. These compounds exhibit high potency and state-dependent activity, making them promising candidates for treating chronic pain conditions, including neuropathic and inflammatory pain .

1.2 Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties through its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that related derivatives can effectively suppress COX-1 and COX-2 activities, leading to decreased production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Preliminary SAR investigations suggest that electron-donating groups on the pyrrolidine core enhance anti-inflammatory activity, while modifications to the fluorophenyl substituent can improve solubility and potency against specific targets .

Anticancer Research

Recent studies have explored the compound's potential as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells . The compound's ability to modulate this pathway suggests its potential utility in cancer therapeutics.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Pain Relief | Sodium channel blockade | |

| Anti-inflammatory | COX-1/COX-2 inhibition | |

| Anticancer | MDM2 inhibition |

Case Studies

Case Study 1: Pain Management

A study involving various sodium channel blockers revealed that this compound analogs demonstrated significant efficacy in reducing pain behaviors in murine models without causing motor deficits, indicating a favorable therapeutic index .

Case Study 2: Anti-inflammatory Activity

In another study, derivatives of this compound were tested for their ability to inhibit COX enzymes in vitro and showed promising results compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

Case Study 3: Anticancer Properties

Research into MDM2 inhibitors highlighted the effectiveness of compounds similar to this compound in promoting apoptosis in cancer cell lines, suggesting a novel approach for cancer treatment .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on C₁₀H₁₁ClFNO (free base: 215.65) + HCl (36.46).

Key Comparative Insights:

Substituent Effects: Halogen vs. CF₃: The dual Cl/F substitution in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in and . This may result in intermediate lipophilicity (LogP) compared to CF₃ analogs .

Solubility and Salt Forms :

- All compounds listed are hydrochloride salts, improving aqueous solubility. However, the trifluoromethyl group () may reduce solubility compared to halogenated derivatives due to increased hydrophobicity .

Biological Relevance :

- The target compound’s dual halogenation may offer synergistic bioactivity in targeting enzymes or receptors sensitive to halogen interactions (e.g., kinase inhibition). In contrast, CF₃-substituted analogs () are often used in agrochemicals or CNS drugs due to their metabolic stability .

- The absence of an ether linkage in 3-(4-fluorophenyl)pyrrolidine HCl () simplifies the structure but limits hydrogen-bonding interactions critical for target engagement .

Synthetic Complexity: Introducing two halogens at specific positions (4-Cl and 2-F) in the target compound requires regioselective synthesis, which is more challenging than mono-substituted analogs .

Biological Activity

3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClFNO and a molecular weight of approximately 215.65 g/mol. It features a pyrrolidine ring substituted with a 4-chloro-2-fluorophenoxy group, enhancing its reactivity and biological activity due to the presence of both chlorine and fluorine atoms on the aromatic ring.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. This compound can modulate the activity of these targets, leading to diverse biological effects. The specific pathways involved depend on the biological context in which the compound is studied.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown potent antimicrobial effects against drug-resistant strains. The presence of chlorine and fluorine may enhance the compound's ability to penetrate microbial cells and interact with cellular targets .

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Modifications similar to those in this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating that it may inhibit tumor growth through specific molecular interactions .

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as Murine Double Minute 2 (MDM2), which is crucial for regulating cell proliferation and survival .

Case Studies

- Antimicrobial Studies : A study on structurally similar compounds highlighted that chlorinated derivatives exhibit enhanced antimicrobial activity against Gram-positive pathogens. The introduction of both chlorine and fluorine atoms was found to significantly improve the efficacy of these compounds against resistant strains .

- Cytotoxicity Assessments : In vitro studies have shown that derivatives similar to this compound can significantly reduce the viability of cancer cell lines such as Caco-2 and A549, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluorophenyl)pyrrolidine Hydrochloride | Lacks chlorine atom | Different reactivity profile due to absence of chlorine |

| 3-(4-Chlorophenoxy)pyrrolidine Hydrochloride | Lacks fluorine atom | Affects chemical properties and biological interactions |

| (S)-3-[(R)-(4-chloro-2-fluorophenoxy)phenylmethyl]pyrrolidine | Contains an additional phenyl group | Enhances lipophilicity and potential bioavailability |

This table illustrates how variations in substituents can influence the biological activity and chemical properties of pyrrolidine derivatives, highlighting the unique position of this compound within this class.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and halogenated aryl ether precursors. Optimization requires systematic variation of parameters (e.g., solvent polarity, temperature, and catalyst loading) using Design of Experiments (DoE) to minimize side products. For example, fractional factorial designs can identify critical variables, while response surface methodology refines yield . Purity should be verified via HPLC (≥98%) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : -NMR is critical for confirming fluorine substitution patterns. Compare chemical shifts with analogous fluorophenoxy compounds (e.g., 3-fluoro PCP hydrochloride, δ ~ -120 ppm in DMSO-d6) .

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Track impurities (e.g., unreacted starting materials) using UV detection at 254 nm .

- Elemental Analysis : Match experimental C/H/N ratios (±0.4%) with theoretical values derived from the molecular formula.

Q. What safety protocols are essential for handling and disposing of this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and PPE. Monitor for acute toxicity (e.g., LD50 data from analogs like 3-fluoro PCP hydrochloride) and avoid inhalation .

- Waste Disposal : Segregate halogenated waste in labeled containers. Collaborate with certified waste management services for incineration or chemical neutralization (e.g., hydrolysis under basic conditions) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for SNAr reactions. Compare activation energies of fluorophenoxy vs. chlorophenoxy derivatives .

- Machine Learning : Train models on PubChem reaction datasets to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

- Methodological Answer :

- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using LC-MS to rule out degradation .

- Orthogonal Assays : Compare radioligand binding (e.g., -MK-801 for NMDA receptor affinity) with functional assays (e.g., calcium flux in neuronal cells) .

- Meta-Analysis : Apply statistical tools (e.g., Fisher’s exact test) to identify outliers in datasets. Cross-validate with independent studies on structural analogs (e.g., phencyclidine derivatives) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound’s derivatives?

- Methodological Answer :

- Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., replacing Cl with Br or F) and test against target receptors (e.g., serotonin 5-HT).

- Multivariate Analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft’s ) parameters with bioactivity .

- Crystallography : Solve X-ray structures of ligand-receptor complexes (e.g., with cytochrome P450 isoforms) to identify critical binding motifs .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., neuropharmacology and environmental chemistry)?

- Methodological Answer :

- Neuropharmacology : Conduct microdialysis in rodent models to measure extracellular dopamine levels post-administration. Compare with behavioral assays (e.g., open-field test) .

- Environmental Fate : Use LC-MS/MS to track degradation products in simulated wastewater. Apply QSAR models to predict ecotoxicity (e.g., EC50 for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.